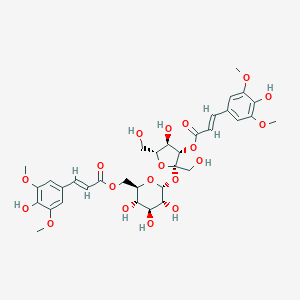![molecular formula C22H18BrNO6 B236698 Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate, also known as DMBAI, is a synthetic compound that has been widely used in scientific research. DMBAI belongs to the class of naphthoylindole compounds, which are structurally similar to cannabinoids found in marijuana. DMBAI has been shown to have potential therapeutic applications in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The exact mechanism of action of Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate is not fully understood. However, it has been suggested that Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate exerts its effects by binding to and activating the cannabinoid receptors in the body. Cannabinoid receptors are found throughout the body and play a role in various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have several biochemical and physiological effects. In cancer research, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to inhibit the migration and invasion of cancer cells, which suggests its potential use as an anti-metastatic agent. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been shown to have low toxicity in animal studies, which makes it a potential candidate for further preclinical and clinical studies. However, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has not been extensively studied in humans, which limits its potential use in clinical settings.
Future Directions
For Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate research include investigating its anti-tumor effects in vivo, identifying potential targets for its therapeutic effects, and investigating its potential use in combination with other anti-cancer agents.
Synthesis Methods
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate can be synthesized through a multi-step process involving the reaction of 5-aminophthalic acid with 4-bromo-3-methoxy-2-naphthoyl chloride. The resulting intermediate is then reacted with dimethyl sulfate to form Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate. The synthesis of Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been extensively studied for its potential therapeutic applications. In cancer research, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. In addition, Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
Product Name |
Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate |
|---|---|
Molecular Formula |
C22H18BrNO6 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
dimethyl 5-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18BrNO6/c1-28-19-17(11-12-6-4-5-7-16(12)18(19)23)20(25)24-15-9-13(21(26)29-2)8-14(10-15)22(27)30-3/h4-11H,1-3H3,(H,24,25) |
InChI Key |
CPWLVLSCANVQTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

